1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside
Description
Chemical Classification and Nomenclature
4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside belongs to the class of phenolic glycosides, specifically categorized as a synthetic chromogenic substrate derived from chitobiose. The compound's systematic nomenclature reflects its complex structural organization, consisting of a chitobiosyl backbone linked to a 4-nitrophenyl aglycone moiety. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as (4-nitrophenyl) 2-acetamido-2-deoxy-beta-D-gluco-hexopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-gluco-hexopyranoside.
The molecular formula C₂₂H₃₁N₃O₁₃ with a molecular weight of 545.5 grams per mole establishes its position within the broader category of glycosyl compounds. The compound is characterized by its Chemical Abstracts Service registry number 7284-16-4, which provides definitive identification within chemical databases. Alternative nomenclature includes p-nitrophenyl-chitobiose and pNP-chitobiose, reflecting common usage in biochemical literature.
The structural classification reveals a disaccharide core composed of two N-acetylglucosamine units connected via β-1,4-glycosidic linkages. This chitobiosyl foundation represents the fundamental repeating unit found in chitin, the second most abundant biopolymer in nature. The incorporation of the 4-nitrophenyl group serves a dual purpose: it provides chromogenic properties essential for spectrophotometric detection while maintaining the substrate specificity required for enzymatic studies.
Discovery and Development Timeline
The development of 4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside emerged from the broader historical context of carbohydrate chemistry and enzymatic substrate design. The compound's creation was fundamentally linked to the need for reliable methods to measure chitinase activity, which became increasingly important as researchers sought to understand chitin metabolism in various biological systems. The synthesis methodology draws upon classical glycosylation reactions, particularly the Koenigs-Knorr reaction, which was first described in the early 20th century for glycoside formation.
The compound's entry into PubChem databases occurred on October 26, 2006, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and database refinement. This timeline reflects the compound's establishment as a standard research tool within the past two decades. The development process involved optimization of synthetic protocols to achieve high purity levels, with current commercial preparations exceeding 99 percent purity as determined by thin-layer chromatography.
Research applications expanded significantly following initial synthesis, with documented use in measuring exochitinase activity from diverse organisms including Chinese yam (Dioscorea opposita) and the fungus Coprinopsis cinerea. These applications demonstrated the compound's versatility across different biological systems and established its role in comparative enzymology studies. The compound's integration into commercial enzyme assay kits further solidified its position as an industry standard for chitinase activity measurement.
Position within Carbohydrate Chemistry
4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside occupies a distinctive position within carbohydrate chemistry as a synthetic analog of natural chitooligosaccharides. The compound represents an intersection between synthetic organic chemistry and biochemical tool development, exemplifying how chemical synthesis can create molecules that serve specific analytical purposes while maintaining biological relevance. Its design incorporates principles from both protective group chemistry and chromogenic substrate development.
The compound's relationship to natural chitin metabolism places it within the broader context of glycobiology and polysaccharide biochemistry. Chitobiose, the core disaccharide unit, represents the primary degradation product of chitin hydrolysis by chitinase enzymes. The synthetic modification with the 4-nitrophenyl group transforms this natural product into a powerful analytical tool while preserving the essential structural features recognized by chitinolytic enzymes.
Within the framework of glycoside chemistry, the compound demonstrates the application of anomeric activation strategies for substrate synthesis. The β-glycosidic linkage to the 4-nitrophenyl group requires precise stereochemical control during synthesis, typically achieved through neighboring group participation mechanisms. This synthetic challenge highlights the compound's position at the intersection of classical carbohydrate synthesis and modern biochemical applications.
The compound's classification as a chromogenic substrate places it among a specialized group of molecules designed for enzymatic analysis. The 4-nitrophenyl leaving group provides spectrophotometric detection capabilities at 405 nanometers upon enzymatic hydrolysis, enabling quantitative measurement of chitinase activity. This design principle reflects broader trends in analytical biochemistry toward substrate molecules that combine specificity with convenient detection methods.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHGUZQBNSSRJ-VPAFKTLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100904 | |
| Record name | β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7284-19-7 | |
| Record name | β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7284-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Acetylation and Glycosylation
This method involves constructing the chitobioside core followed by acetylation and nitrophenyl group introduction:
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Chitobiose Core Preparation :
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Selective Acetylation :
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4-Nitrophenyl Glycosylation :
Key Data Table: Chemical Synthesis Optimization
One-Pot Multistep Synthesis
A streamlined approach reduces intermediate isolation:
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Simultaneous Protection and Glycosylation :
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Advantages :
Enzymatic and Hybrid Approaches
Transglycosylation Using Mutant Chitinases
Site-Specific Deacetylation/Acetylation
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Step 2 : Chemically re-acetylate specific positions using acetic anhydride.
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Key Benefit : Enables precise control over acetylation patterns.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Typical Scale | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise chemical | 1–10 g | 68–75 | Moderate | High |
| One-pot synthesis | 10–100 g | 62–70 | High | Moderate |
| Enzymatic | <1 g | 50–58 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted chitobiosides, depending on the specific reagents and conditions used .
Scientific Research Applications
Drug Discovery
1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside has potential applications in drug discovery due to its structural characteristics that allow for interactions with biological targets. Studies have indicated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. For example, modifications of the nitrophenyl group have been linked to enhanced anticancer properties, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound can serve as an inhibitor for specific glycosidases due to its structural similarity to natural substrates. The presence of the nitrophenyl group can facilitate the study of enzyme kinetics and mechanisms of action. This application is critical in understanding carbohydrate metabolism and developing therapeutic agents targeting glycosidase enzymes .
Molecular Probes
In biochemical assays, this compound can be used as a fluorescent probe or a substrate in enzyme assays. Its ability to fluoresce upon enzymatic cleavage allows researchers to monitor enzyme activity in real-time, providing insights into enzyme function and regulation within cellular systems .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The acetyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside, we compare it with structurally or functionally related compounds (Table 1).
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
- Chloride vs. Nitrophenyl Chitobiosides : The chloride analog (CAS 7531-49-9) shares the acetylated chitobioside backbone but replaces the 4-nitrophenyl group with a chloride. This substitution reduces molecular weight (653.03 vs. ~711.6 g/mol) and alters reactivity: the chloride is less labile than the 4-nitrophenyl group, making it less effective in glycosylation reactions .
- Thiadiazole Derivatives : These compounds (–2) retain the 4-nitrophenyl group but lack carbohydrate backbones. Their antimicrobial activity (e.g., against E. coli and C. albicans) highlights the bioactivity of the 4-nitrophenyl moiety when combined with heterocycles like thiadiazoles .
Solubility and Reactivity
- The acetylated chitobiosides (CAS 7284-19-7 and 7531-49-9) are soluble in chloroform, typical of heavily acetylated carbohydrates, whereas thiadiazoles require polar solvents like DMSO .
- The 4-nitrophenyl group enhances leaving-group ability in glycosylation, making CAS 7284-19-7 more reactive than its chloride counterpart .
Biological Activity
1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside is a complex glycoside derivative with potential biological activities. This compound, identified by CAS number 7284-19-7, has garnered attention for its structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C32H41N3O18
- Molecular Weight : 755.7 g/mol
- CAS Number : 7284-19-7
Antimicrobial Activity
Research indicates that compounds with acetylated chitosan derivatives exhibit notable antimicrobial properties. The presence of the nitrophenyl group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| C. albicans | 40 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing antimicrobial agents.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against several cancer cell lines using the MTT assay. The findings indicate varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| HCT-116 (Colon) | 10.0 |
These results highlight the compound's potential as an anticancer agent, particularly against colon cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The nitrophenyl group may interfere with nucleic acid synthesis in cancer cells.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines and reported significant apoptosis induction in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(4-nitrophenyl)-N,N'-diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside, and how are intermediates validated?
- Answer : Synthesis typically involves sequential acetylation and glycosylation steps. For example, chitobioside derivatives are synthesized using protected monosaccharide building blocks (e.g., thioglycosides or azido-glucosides) under controlled reaction conditions. Intermediate validation relies on TLC monitoring and HPLC purification , while final products are confirmed via NMR (e.g., H and C for acetyl group patterns) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns acetyl group positions and sugar ring conformations. H-C HSQC is used for glycosidic linkage confirmation .
- Infrared Spectroscopy (IR) : Identifies ester (C=O, ~1740 cm) and nitro (NO, ~1520 cm) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
Q. How is this compound utilized as a substrate in enzyme activity assays?
- Answer : The para-nitrophenyl (pNP) group acts as a chromogenic reporter. For example, in chitinase assays, enzymatic hydrolysis releases p-nitrophenol, quantified via UV-Vis spectrophotometry at 405 nm. Reaction conditions (pH, temperature) must align with enzyme optima to avoid false negatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step acetylation reactions?
- Answer : Optimization strategies include:
- Protecting Group Selection : Temporary groups (e.g., tert-butyldimethylsilyl) prevent undesired side reactions during glycosylation .
- Catalysis : Lewis acids (e.g., BF-EtO) enhance glycosidic bond formation efficiency .
- Reaction Monitoring : Real-time HPLC-MS identifies byproducts, enabling mid-reaction adjustments .
Q. What methodologies resolve contradictions in enzyme kinetic data (e.g., varying values) across studies?
- Answer : Discrepancies may arise from:
- Substrate Purity : Impurities >5% skew kinetics; validate via HPLC before assays .
- Enzyme Source : Chitinases from Serratia marcescens vs. human lysozyme exhibit divergent substrate affinities. Use Michaelis-Menten kinetics with standardized enzyme units and buffer conditions (e.g., 50 mM sodium acetate, pH 5.0) .
- Data Normalization : Express activity as μmol pNP released/min/mg enzyme to enable cross-study comparisons .
Q. How are stereochemical challenges addressed during glycosidic bond formation?
- Answer : Key approaches include:
- Anomeric Control : Use of β-thioglycoside donors with NIS/AgOTf promoters ensures β-linkage specificity .
- Chiral Auxiliaries : Benzylidene acetals direct regioselective acetylation at C-3 and C-6 positions .
- Computational Modeling : DFT calculations predict steric hindrance effects to guide protecting group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
